4-((Diethoxyphosphoryl)methyl)phenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(diethoxyphosphorylmethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)10-12-6-8-13(9-7-12)18-11(3)14/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPAQUUCAVAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)OC(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731255 | |
| Record name | 4-[(Diethoxyphosphoryl)methyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198227-74-5 | |
| Record name | 4-[(Diethoxyphosphoryl)methyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 4 Diethoxyphosphoryl Methyl Phenyl Acetate
Phosphorylation Strategies for C-P Bond Formation
The creation of the benzylic C-P bond is a critical step in the synthesis of 4-((Diethoxyphosphoryl)methyl)phenyl acetate (B1210297). The Michaelis-Arbuzov reaction is the most prominent and widely employed method for this transformation.
Michaelis-Arbuzov Reaction Pathways and Adaptations
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602), in this case, triethyl phosphite, with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.org For the synthesis of the target molecule, a suitable precursor would be a 4-(halomethyl)phenyl acetate. The reaction proceeds via the S N 2 attack of the nucleophilic phosphorus atom on the electrophilic benzylic carbon of the halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) product. wikipedia.org
The classic Michaelis-Arbuzov reaction often requires high temperatures (120-160 °C) and is typically performed neat. nih.gov However, these conditions can sometimes lead to side reactions or be incompatible with sensitive functional groups. To address these limitations, several adaptations have been developed.
Lewis Acid Catalysis: The use of Lewis acids such as indium(III) bromide (InBr₃) or zinc bromide (ZnBr₂) can significantly accelerate the Michaelis-Arbuzov reaction, often allowing it to proceed at room temperature. organic-chemistry.org This modification is particularly useful for substrates that are sensitive to high temperatures. The proposed mechanism for the Lewis acid-mediated reaction involves an S N 1 pathway. organic-chemistry.org
Catalyst and Solvent Optimization: Research has shown that the choice of catalyst and solvent can influence the efficiency of the Michaelis-Arbuzov reaction for benzylphosphonate synthesis. For instance, a combination of potassium iodide (KI) and potassium carbonate (K₂CO₃) in polyethylene (B3416737) glycol (PEG-400) has been reported as an efficient and environmentally benign system for the synthesis of benzyl (B1604629) phosphonates from benzyl halides at room temperature. semanticscholar.org
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 4-(Bromomethyl)phenyl acetate | Triethyl phosphite | Heat (neat) | 4-((Diethoxyphosphoryl)methyl)phenyl acetate | Good | Theoretical |
| Benzyl halides | Triethyl phosphite | InBr₃ or ZnBr₂, rt | Benzylphosphonates | 75-93% | organic-chemistry.org |
| Benzyl halides | Dialkyl phosphite | KI/K₂CO₃, PEG-400, rt | Benzylphosphonates | Good to Excellent | semanticscholar.org |
Functionalization of the Aromatic Moiety
Regioselective Acetylation of Phenolic Precursors
If the synthesis starts from a phenolic precursor, such as 4-(hydroxymethyl)phenol, regioselective acetylation of the phenolic hydroxyl group is required. The hydroxyl group of the benzyl alcohol moiety is generally less acidic and less reactive towards acylation than the phenolic hydroxyl group. Standard acetylation conditions using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine, or an acid catalyst, can be employed to selectively acetylate the phenolic hydroxyl group.
Alternatively, one could start with 4-hydroxybenzaldehyde, acetylate the phenol (B47542) to give 4-formylphenyl acetate, reduce the aldehyde to the corresponding alcohol (4-(hydroxymethyl)phenyl acetate), convert the alcohol to a halide (4-(halomethyl)phenyl acetate), and then perform the Michaelis-Arbuzov reaction.
Methodological Considerations for Acetate Group Installation
The installation of the acetate group can also be performed on a pre-formed phosphonate, such as diethyl (4-hydroxybenzyl)phosphonate. This precursor can be synthesized via the Michaelis-Arbuzov reaction starting from 4-(halomethyl)phenol, with appropriate protection of the phenolic hydroxyl if necessary, followed by deprotection. The subsequent acetylation of diethyl (4-hydroxybenzyl)phosphonate would then yield the final product.
The acylation of α-hydroxy-benzylphosphonates has been studied, and various methods have been developed. While the hydroxyl group in these compounds is on the benzylic carbon rather than the phenyl ring, the methodologies can provide insights. Acylation has been successfully carried out using acyl chlorides in the presence of a base like triethylamine. nih.govmdpi.com Other methods include using acetic anhydride with catalysts such as trichlorotitanium trifluoromethanesulfonate (B1224126) or under microwave irradiation. nih.gov
| Substrate | Acylating Agent | Conditions | Product | Yield | Reference |
| Diethyl α-hydroxy-benzylphosphonates | Acyl chlorides | Triethylamine, Toluene, 25-80 °C | Acylated phosphonates | 69-97% | nih.gov |
| Diethyl α-hydroxy-benzylphosphonate | Acetic anhydride | Trichlorotitanium trifluoromethanesulfonate, 26 °C | Acetylated phosphonate | 89% | nih.gov |
| Diethyl α-hydroxy-benzylphosphonate | Acetic anhydride | Microwave | Acetylated phosphonate | 98% | nih.gov |
Multi-step Synthetic Sequences and Convergent/Divergent Approaches
The synthesis of this compound can be approached through either a linear or a convergent/divergent strategy.
A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures. nih.govnih.gov For example, diethyl (4-hydroxybenzyl)phosphonate could serve as a common intermediate. This compound could then be acylated with different acylating agents to produce a library of 4-((diethoxyphosphoryl)methyl)phenyl esters, including the target acetate. This strategy is particularly useful for generating a series of analogs for structure-activity relationship studies.
Optimization of Reaction Conditions and Yields
The synthesis of this compound, a substituted benzylphosphonate, is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction typically involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an appropriate benzyl halide precursor, like 4-(halomethyl)phenyl acetate. The optimization of this process is critical for maximizing product yield and purity by carefully controlling various reaction parameters.
Key to the synthesis is the choice of the leaving group on the benzyl precursor. Benzyl bromides are frequently used due to their optimal reactivity compared to chlorides, which may be too slow, and iodides, which can be more expensive and less stable. The reaction is generally performed by heating a mixture of the benzyl halide and the triethyl phosphite.
Research into the synthesis of analogous benzyl phosphonates has demonstrated that thermal conditions are crucial. For instance, the reaction between methyl 4-(bromomethyl)benzoate (B8499459) and triethyl phosphite to yield methyl 4-((diethoxyphosphoryl)methyl)benzoate proceeds with high yield when heated to 160°C for 2 hours under a nitrogen atmosphere. chemicalbook.com The elevated temperature is necessary to facilitate the dealkylation of the intermediate phosphonium salt to form the stable phosphonate C-P bond.
Further optimization studies on the Michaelis-Arbuzov reaction for similar compounds have explored parameters such as solvent, temperature, and catalysts. While the reaction can be run neat (without a solvent), using a high-boiling point, inert solvent can improve heat transfer and reaction control, especially during scale-up. Catalysts are not always necessary for the standard Michaelis-Arbuzov reaction with reactive halides, but for less reactive substrates, the use of catalysts like potassium iodide in combination with solvents like polyethylene glycol (PEG-400) has been shown to enable the reaction to proceed efficiently even at room temperature. nih.govfrontiersin.org
The table below summarizes the typical parameters investigated for optimizing the synthesis of benzyl phosphonates via the Michaelis-Arbuzov reaction, which are directly applicable to the synthesis of this compound.
| Parameter | Condition Range | Effect on Reaction | Typical Optimized Value |
|---|---|---|---|
| Temperature | Room Temp - 180°C | Higher temperatures increase reaction rate but can lead to side products. | 120-160°C (neat) |
| Solvent | None (neat), Toluene, PEG-400, Acetonitrile | Solvent choice can affect reaction rate and temperature control. PEG-400 allows for milder conditions. nih.govfrontiersin.org | Neat or Toluene |
| Catalyst | None, KI, n-Bu4NI | Catalysts can enable lower reaction temperatures and improve yields for less reactive halides. nih.govrsc.org | None for benzyl bromides |
| Reactant Ratio (Phosphite:Halide) | 1:1 to 2:1 | An excess of phosphite can increase the yield but complicates purification. chemicalbook.com | 1.5:1 to 2:1 |
| Reaction Time | 1 - 24 hours | Dependent on temperature and substrate reactivity. Monitored by TLC or NMR. | 2-6 hours |
Purification Techniques and Scale-Up Considerations in Academic Synthesis
The purification of this compound following its synthesis is essential to remove unreacted starting materials, particularly excess triethyl phosphite, and any byproducts. Given the compound's structure as a phosphonate ester, it is typically a high-boiling, viscous oil.
Purification Techniques:
Vacuum Distillation: The primary method to remove volatile impurities, such as excess triethyl phosphite (boiling point ~156°C), is distillation under reduced pressure. chemicalbook.com This technique effectively separates the lower-boiling phosphite from the much higher-boiling phosphonate product.
Column Chromatography: For removing non-volatile impurities and achieving high purity, silica (B1680970) gel column chromatography is the most common laboratory technique. nih.govfrontiersin.org A solvent system of intermediate polarity, such as a mixture of petroleum ether and ethyl acetate or hexanes and diethyl ether, is typically employed to elute the product. nih.govorgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC). frontiersin.org
Aqueous Extraction (Work-up): Before chromatography or distillation, a standard aqueous work-up is often performed. The crude reaction mixture is dissolved in an organic solvent like diethyl ether or ethyl acetate and washed sequentially with water and brine (a saturated sodium chloride solution). chemicalbook.com This removes any water-soluble byproducts or salts. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before the solvent is removed. orgsyn.org
| Technique | Purpose | Typical Implementation Details |
|---|---|---|
| Aqueous Work-up | Removal of water-soluble impurities and salts. | Extraction with ethyl acetate, followed by washing with water and brine. chemicalbook.com |
| Vacuum Distillation | Removal of volatile starting materials (e.g., excess triethyl phosphite). | Performed after the reaction and before chromatography. chemicalbook.com |
| Silica Gel Chromatography | Separation from non-volatile byproducts to achieve high purity. | Eluent: Petroleum ether/ethyl acetate or Hexanes/diethyl ether gradient. nih.govorgsyn.org |
Scale-Up Considerations in Academic Synthesis:
Scaling up the synthesis of this compound from milligram to multi-gram quantities in an academic laboratory introduces several challenges:
Thermal Management: The Michaelis-Arbuzov reaction is often exothermic. On a small scale, this heat dissipates easily. However, on a larger scale, inadequate heat dissipation can lead to a rapid temperature increase, potentially causing side reactions or creating a safety hazard. Using a high-boiling solvent can help moderate the temperature, and the reaction should be conducted in a flask that allows for efficient stirring and controlled heating with an oil bath or heating mantle.
Purification Method Adaptation: While column chromatography is effective at a small scale, it becomes cumbersome and requires large volumes of solvent for multi-gram quantities. For larger scales, purification might rely more heavily on vacuum distillation to remove both the excess phosphite and potentially to distill the product itself if it is thermally stable enough. A combination of techniques, such as a preliminary distillation followed by a shorter "plug" of silica to remove baseline impurities, can be an efficient compromise.
Reagent Handling: Handling larger quantities of reagents requires appropriate equipment. For instance, the addition of reagents might be better controlled using an addition funnel rather than a syringe to manage the reaction rate and exotherm.
Mechanical Stirring: For reaction volumes exceeding 500 mL, magnetic stirring may become inefficient. Mechanical overhead stirring is necessary to ensure the reaction mixture remains homogeneous and heat is distributed evenly.
Reactivity Profiles and Mechanistic Investigations of 4 Diethoxyphosphoryl Methyl Phenyl Acetate
Horner-Wadsworth-Emmons (HWE) Reaction Studies
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. wikipedia.orgalfa-chemistry.com The use of 4-((Diethoxyphosphoryl)methyl)phenyl acetate (B1210297), also known as diethyl (4-acetoxybenzyl)phosphonate, in this context allows for the introduction of a functionalized styryl moiety, which can be a precursor to various phenolic compounds, including resveratrol (B1683913) and its analogs.
Base-Mediated Olefination: Scope and Limitations
The olefination reaction using 4-((Diethoxyphosphoryl)methyl)phenyl acetate is typically initiated by deprotonation with a suitable base to form a nucleophilic phosphonate (B1237965) carbanion. wikipedia.org The choice of base and reaction conditions can significantly influence the efficiency and outcome of the reaction. Common bases employed in HWE reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). researchgate.netchem-station.com
The scope of the reaction is broad, with the phosphonate reacting effectively with a variety of aromatic and aliphatic aldehydes. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating substituents, readily undergo olefination to produce the corresponding stilbene (B7821643) derivatives. For instance, the reaction of the lithiated phosphonate with substituted benzaldehydes proceeds to give stilbenes in good yields.
While the reaction is generally high-yielding with aldehydes, its utility with ketones is more limited. Ketones are inherently less reactive than aldehydes, and steric hindrance can further impede the reaction. researchgate.net Consequently, forcing conditions, such as higher temperatures and stronger bases, may be required, which can lead to side reactions and lower yields.
A notable application of this reagent is in the synthesis of stilbenoid compounds. For example, the palladium-catalyzed coupling of a boronic ester derivative of diethyl benzylphosphonate with vinyl acetate has been shown to produce (E)-4,4′-bis(diethylphosphonatemethyl)stilbene, indicating the successful formation of the stilbene backbone via an HWE-type process. nih.gov
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| Benzaldehyde | NaH | THF | 25 | 85 | >95:5 |
| 4-Methoxybenzaldehyde | KOtBu | DMF | 0 to 25 | 92 | >95:5 |
| 4-Nitrobenzaldehyde | LiHMDS | THF | -78 to 25 | 88 | >95:5 |
| Butyraldehyde | NaH | THF | 25 | 75 | ~90:10 |
| Cyclohexanecarboxaldehyde | KOtBu | THF | 25 | 80 | >95:5 |
Stereoselectivity in Alkene Formation: E/Z Ratios and Controlling Factors
A hallmark of the Horner-Wadsworth-Emmons reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgalfa-chemistry.com This is particularly true for reactions involving stabilized phosphonates, such as this compound, where the phenyl ring provides additional stabilization to the carbanion.
The high (E)-selectivity is attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, allowing for equilibration to the less sterically hindered threo-intermediate, which then undergoes syn-elimination to form the (E)-alkene. youtube.comnrochemistry.com Several factors can influence the E/Z ratio of the resulting alkene:
Nature of the Aldehyde: Aromatic aldehydes generally lead to higher (E)-selectivity compared to aliphatic aldehydes. wikipedia.org
Reaction Temperature: Higher reaction temperatures tend to favor the formation of the more stable (E)-isomer by promoting the equilibration of intermediates. wikipedia.org
Base and Cation: The choice of base and its counterion can impact stereoselectivity. Lithium-based reagents often show higher (E)-selectivity than sodium or potassium bases. wikipedia.org
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation of intermediates and thus affect the stereochemical outcome. researchgate.net
For the synthesis of (Z)-alkenes, modifications to the standard HWE conditions are necessary. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6), can be used to favor the formation of the (Z)-isomer. wikipedia.orgnrochemistry.com
Mechanistic Elucidation of Oxaphosphetane Intermediates
The mechanism of the HWE reaction proceeds through a key four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com The reaction is initiated by the deprotonation of the phosphonate to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde or ketone in a rate-determining step to form a pair of diastereomeric alkoxide intermediates (betaines). wikipedia.org These intermediates can then undergo reversible cyclization to form the corresponding diastereomeric oxaphosphetanes.
The stereochemical outcome of the reaction is largely determined by the relative rates of formation and decomposition of these oxaphosphetane intermediates. For stabilized phosphonates, the initial addition is often reversible, allowing for equilibration towards the thermodynamically more stable threo-alkoxide, which leads to the (E)-alkene upon syn-elimination of the dialkyl phosphate (B84403). youtube.comnrochemistry.com
Computational studies on similar systems have provided valuable insights into the energetics of the reaction pathway, confirming that the formation of the oxaphosphetane is often the rate-determining step and that the transition state leading to the (E)-alkene is generally lower in energy. researchgate.net The electron-withdrawing nature of the acetoxy group on the phenyl ring in this compound is expected to further stabilize the carbanion and influence the reaction kinetics.
Influence of Substituents on Reaction Kinetics and Thermodynamics
The electronic nature of substituents on both the benzylphosphonate and the aldehyde can significantly impact the kinetics and thermodynamics of the HWE reaction. Kinetic studies on the reaction between substituted benzyl (B1604629) phosphonates and substituted benzaldehydes have shown that electron-withdrawing groups on the aldehyde accelerate the reaction rate, while electron-donating groups have the opposite effect. nih.gov This is consistent with the nucleophilic attack of the phosphonate carbanion on the electrophilic carbonyl carbon being the rate-determining step.
For the phosphonate component, the presence of the electron-withdrawing acetoxy group at the para-position of the phenyl ring in this compound increases the acidity of the benzylic protons, facilitating the formation of the carbanion. This enhanced acidity allows for the use of milder bases. Furthermore, the electron-withdrawing nature of the substituent is expected to increase the rate of the olefination reaction.
Thermodynamically, the high (E)-selectivity observed in HWE reactions with stabilized phosphonates points to the formation of the more stable trans-alkene as the driving force. The reversibility of the initial steps of the reaction allows the system to reach a thermodynamic equilibrium that favors the intermediates leading to the (E)-product.
Reactivity of the Phenyl Acetate Moiety
Beyond its role as a substituent influencing the HWE reaction, the phenyl acetate moiety in this compound provides a handle for further synthetic transformations. The ability to selectively cleave the acetate group to reveal a phenol (B47542) is a key feature of this reagent, enabling the synthesis of hydroxylated stilbenes, which are of significant interest due to their biological activities.
Selective Deacetylation and Hydrolysis Reactions
The deacetylation of the phenyl acetate group can be achieved under various conditions, with the choice of method depending on the desired selectivity and the presence of other functional groups in the molecule.
Basic Hydrolysis: The acetate group can be readily cleaved under basic conditions, for example, using sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or ethanol. This saponification reaction is typically efficient and proceeds at room temperature or with gentle heating. However, care must be taken as basic conditions can also promote the hydrolysis of the diethyl phosphonate ester groups, although this generally requires more forcing conditions.
Acidic Hydrolysis: Acid-catalyzed hydrolysis, using mineral acids such as hydrochloric acid or sulfuric acid in aqueous media, is another effective method for deacetylation. nih.gov Similar to basic hydrolysis, prolonged reaction times or elevated temperatures can also lead to the hydrolysis of the phosphonate esters. nih.govresearchgate.netbeilstein-journals.org Kinetic studies on the acidic hydrolysis of related phosphonates have shown that the reaction proceeds in a stepwise manner, with the cleavage of the second phosphonate ester group being the rate-determining step. nih.gov
The selective hydrolysis of the phenyl acetate in the presence of the diethyl phosphonate is achievable due to the generally higher lability of the carboxylate ester compared to the phosphate ester under specific conditions. Mild basic conditions are often preferred for achieving this chemoselectivity.
| Reagent | Solvent | Temperature (°C) | Reaction Time | Selectivity |
|---|---|---|---|---|
| K₂CO₃ | Methanol | 25 | 2-4 h | High for deacetylation |
| LiOH | THF/H₂O | 25 | 1-3 h | High for deacetylation |
| HCl (1 M) | Dioxane/H₂O | 50 | 6-8 h | Moderate, potential for phosphonate hydrolysis |
| Ammonia | Methanol | 25 | 12-24 h | High for deacetylation |
Transesterification Processes and Related Transformations
The acetate functional group in this compound allows for its conversion into other esters through transesterification. This reaction involves the exchange of the acetyl group's alkoxy component with another alcohol. The process can be catalyzed by either acids or bases. masterorganicchemistry.com
Under basic conditions, an alkoxide, such as sodium ethoxide, acts as a nucleophile, attacking the carbonyl carbon of the acetate. This addition-elimination sequence results in the formation of a new ester and sodium acetate. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxide is typically used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol molecule then attacks this activated carbonyl, leading to a tetrahedral intermediate. Following a series of proton transfer steps and the elimination of acetic acid, the new ester is formed. Using the incoming alcohol as the solvent is also a common strategy in acid-catalyzed reactions to ensure a high yield of the product. masterorganicchemistry.com
A related and significant transformation is the hydrolysis of the acetate group, which yields 4-((diethoxyphosphoryl)methyl)phenol. This reaction, which can be seen as a transesterification with water, can also be catalyzed by acids or bases. Studies on phenyl acetate hydrolysis show it is a base-catalyzed process. stanford.edu
The following table outlines potential transesterification reactions for this compound.
Table 1: Hypothetical Transesterification Reactions
| Reagent/Catalyst | Solvent | Product | Reaction Type |
|---|---|---|---|
| Sodium methoxide | Methanol | 4-((Diethoxyphosphoryl)methyl)phenyl formate | Base-Catalyzed |
| Ethanol / H₂SO₄ | Ethanol | 4-((Diethoxyphosphoryl)methyl)phenyl propionate | Acid-Catalyzed |
| H₂O / NaOH | Water | 4-((Diethoxyphosphoryl)methyl)phenol | Base-Catalyzed Hydrolysis |
| H₂O / H₂SO₄ | Water | 4-((Diethoxyphosphoryl)methyl)phenol | Acid-Catalyzed Hydrolysis |
Aromatic Ring Functionalization Strategies (e.g., Electrophilic Aromatic Substitution)
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents on the ring: the acetoxy group (-OAc) and the (diethoxyphosphoryl)methyl group (-CH₂P(O)(OEt)₂).
The acetoxy group is an activating group and an ortho, para-director. stackexchange.com The oxygen atom's lone pairs can be donated to the ring through resonance, increasing the electron density at the ortho and para positions, thereby making them more susceptible to electrophilic attack. stackexchange.comlibretexts.org However, the electron-withdrawing nature of the adjacent carbonyl group makes the acetoxy group less activating than a hydroxyl (-OH) group. stackexchange.com
Conversely, the (diethoxyphosphoryl)methyl group is generally considered a deactivating group and a meta-director. The strong electron-withdrawing nature of the phosphonate moiety reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.org
In electrophilic aromatic substitution reactions, the activating ortho, para-directing effect of the acetoxy group is expected to dominate over the deactivating, meta-directing effect of the phosphonomethyl group. pressbooks.pub Consequently, incoming electrophiles will primarily be directed to the positions ortho to the acetoxy group (C2 and C6), as the para position is already substituted.
It is important to note that under the strongly acidic conditions often employed for EAS reactions like nitration (using a mixture of nitric and sulfuric acid), the acetoxy group may undergo hydrolysis to a hydroxyl group. uomustansiriyah.edu.iq A hydroxyl group is a much stronger activating, ortho, para-director, which would further favor substitution at the ortho positions.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-((diethoxyphosphoryl)methyl)phenyl acetate |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-((diethoxyphosphoryl)methyl)phenyl acetate |
| Sulfonation | SO₃, H₂SO₄ | 2-((Diethoxyphosphoryl)methyl)-5-hydroxybenzenesulfonic acid* |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-((diethoxyphosphoryl)methyl)phenyl acetate |
*Undergoes hydrolysis and sulfonation.
Participation in Other Organophosphorus Transformations
P-C Bond Cleavage Reactions (if observed)
The phosphorus-carbon (P-C) bond in benzyl phosphonates like this compound is generally stable and resistant to cleavage under common reaction conditions. However, specific circumstances can lead to the scission of this bond. For instance, photochemical irradiation of certain nitro-substituted benzylphosphonic acids has been shown to induce C-P bond cleavage. rsc.org This particular reaction proceeds through an intramolecular electron transfer mechanism.
Nucleophilic Additions and Substitutions Involving the Phosphonate Center
The phosphorus atom in the diethyl phosphonate group is electrophilic and can be attacked by nucleophiles. This reactivity allows for the substitution of the ethoxy groups, providing a route to a variety of other organophosphorus compounds.
These transformations can include:
Transesterification at the Phosphorus Center : Reaction with other alcohols can replace one or both of the ethyl groups to form mixed phosphonates. This process is often catalyzed by an acid or a base.
Formation of Phosphonamidates : Amines can act as nucleophiles to displace the ethoxy groups, yielding phosphonamidates. rsc.org
Formation of Phosphonothioates : Thiols can react similarly to produce phosphonothioates, where one or both of the P-O-Et linkages are replaced by a P-S-R linkage.
The hydrolysis of the diethyl phosphonate ester to the corresponding 4-(acetoxybenzyl)phosphonic acid is another key transformation. This reaction can be carried out under either acidic or basic conditions, although acidic conditions are often preferred to avoid concurrent hydrolysis of the phenyl acetate ester. acs.org
The following table summarizes some of the potential nucleophilic substitution reactions at the phosphorus center.
Table 3: Nucleophilic Substitutions at the Phosphonate Center
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alcohol | Propanol | Mixed phosphonate ester |
| Amine | Diethylamine | Phosphonamidate |
| Thiol | Ethanethiol | Phosphonothioate |
| Water | H₂O / H⁺ | Phosphonic acid |
Applications in Advanced Organic Synthesis
Construction of Substituted Stilbenes and Cinnamic Acid Derivatives
The primary application of 4-((Diethoxyphosphoryl)methyl)phenyl acetate (B1210297) is in the Horner-Wadsworth-Emmons olefination, a widely used method for forming carbon-carbon double bonds. researchgate.net In this reaction, the phosphonate (B1237965) is first deprotonated with a base to form a stabilized carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone. The subsequent collapse of the intermediate oxaphosphetane yields an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup. wikipedia.orgorganic-chemistry.org This reaction is renowned for its high stereoselectivity, typically producing the thermodynamically more stable (E)-alkene with high fidelity, especially with aromatic aldehydes. wikipedia.org
When 4-((Diethoxyphosphoryl)methyl)phenyl acetate reacts with various aromatic aldehydes, it provides a direct and efficient route to 4-acetoxystilbene derivatives. Similarly, reaction with α,β-unsaturated aldehydes can furnish precursors to substituted cinnamic acids, which are important intermediates in the synthesis of natural products and pharmaceuticals. atlantis-press.comjocpr.comnih.gov
The products derived from HWE reactions involving this compound are valuable synthetic intermediates. The resulting acetoxy-substituted stilbenes and related olefinic compounds serve as precursors for a variety of biologically active molecules, including phytoalexins like resveratrol (B1683913) and its analogs, which are known for their antioxidant and other medicinal properties. uliege.be The acetate group acts as a protecting group for the phenolic hydroxyl, which can be unmasked in a later synthetic step.
The versatility of this reagent is demonstrated by its reaction with a range of aldehydes to produce diverse intermediates, as shown in the table below.
| Aldehyde Reactant | Product (Advanced Intermediate) | Potential Application/Significance |
|---|---|---|
| Benzaldehyde | (E)-4-Acetoxystilbene | Core structure for various stilbenoid natural products. |
| 4-Methoxybenzaldehyde | (E)-4-Acetoxy-4'-methoxystilbene | Precursor to resveratrol analogues. |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | (E)-4-Acetoxy-4'-hydroxy-3'-methoxystilbene | Intermediate for complex polyphenolic compounds. |
| Cinnamaldehyde | (1E,4E)-1-(4-Acetoxyphenyl)-5-phenylpenta-1,4-diene | Building block for extended conjugated systems. |
Stilbenes are archetypal π-conjugated systems, characterized by an extended network of alternating single and double bonds that spans the two aromatic rings and the central olefinic bridge. This conjugation imparts unique photophysical properties, such as fluorescence, making them attractive components for advanced materials. nih.gov The HWE reaction with this compound is a reliable method for constructing the stilbene backbone, providing precise control over the geometry of the double bond.
The resulting acetoxystilbenes can be used as monomers or building blocks for the synthesis of polymers and other macromolecules with tailored optical and electronic properties. nih.gov After polymerization, the acetate groups can be hydrolyzed to introduce phenolic hydroxyls, which can further modify the material's properties, for instance, by increasing polarity or providing sites for cross-linking.
Role as a Key Building Block for Complex Molecular Architectures
Beyond simple olefination, this compound is a suitable component for more sophisticated synthetic strategies that aim to build molecular complexity rapidly. Its phosphonate functionality allows for its incorporation into multi-step, one-pot sequences like multi-component and tandem reactions.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that retains the majority of the atoms from the starting materials. researchgate.netresearchgate.net While specific examples detailing the use of this compound in MCRs are not extensively documented, its structure is well-suited for such transformations. For instance, in a variation of the Ugi four-component reaction, a phosphonoacetic acid derivative can be used as the acidic component. researchgate.net An intramolecular HWE reaction can then follow the initial MCR, leading to the formation of complex heterocyclic structures like substituted pyrrolidinones and pyridines. researchgate.net In this context, this compound could introduce an acetoxyphenylmethyl moiety into a complex scaffold in a single, efficient sequence.
Tandem reactions, also known as cascade reactions, involve two or more consecutive transformations that occur in a single pot without the need for isolating intermediates. rsc.orgmdpi.com These processes are highly atom- and step-economical. The HWE reaction is frequently employed as a key step in such sequences. conicet.gov.ar The alkene formed from the olefination can be designed to undergo a subsequent, spontaneous reaction, such as an intramolecular cycloaddition, cyclization, or rearrangement.
For example, if this compound is reacted with an aldehyde that also contains a suitably positioned reactive group, the newly formed stilbene derivative could undergo an immediate intramolecular transformation. This strategy allows for the rapid construction of complex, polycyclic architectures from relatively simple starting materials.
Synthesis of Phenolic Precursors via Acetate Manipulation
A key feature of this compound is the presence of the acetate group, which serves as a robust protecting group for a phenol (B47542). researchgate.net In many total synthesis campaigns, it is necessary to mask reactive functional groups like phenols while other parts of the molecule are being assembled. The acetate group is ideal for this purpose as it is stable to a wide range of reaction conditions, including the basic conditions often used for the HWE reaction itself.
Once the desired molecular skeleton has been constructed, the acetate group can be readily removed to unveil the free phenolic hydroxyl group. This deprotection is typically achieved through simple hydrolysis under either basic or acidic conditions. This step is often crucial for revealing the final, biologically active compound, such as in the synthesis of phenolic natural products.
| Starting Material (Acetate) | Deprotection Conditions | Product (Phenol) |
|---|---|---|
| (E)-4-Acetoxystilbene | Potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH) | (E)-4-Hydroxystilbene |
| (E)-4-Acetoxy-4'-methoxystilbene | Sodium hydroxide (B78521) (NaOH) in aqueous methanol | (E)-4-Hydroxy-4'-methoxystilbene |
| (E)-4-Acetoxy-3',5'-dimethoxystilbene | Lithium hydroxide (LiOH) in tetrahydrofuran (B95107) (THF)/water | (E)-4-Hydroxy-3',5'-dimethoxystilbene (Resveratrol dimethyl ether) |
Development of Novel Synthetic Reagents and Methodologies
This compound serves as a versatile precursor and reagent in the development of new synthetic strategies, primarily leveraging its phosphonate functionality for the construction of carbon-carbon double bonds. Its utility is most prominently featured in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for creating alkenes with high stereoselectivity. The investigation into this and related phosphonates continues to refine existing methodologies and uncover novel applications.
The core reactivity of this compound involves the deprotonation of the carbon atom adjacent to the phosphorus atom, creating a nucleophilic carbanion. This stabilized carbanion readily reacts with aldehydes or ketones to form an intermediate which then eliminates a phosphate ester to yield an alkene. The nature of the substituents on the phosphonate and the reaction conditions can be modulated to control the stereochemical outcome of the resulting alkene, favoring the formation of (E)-alkenes in many cases.
Research in this area focuses on expanding the scope and efficiency of olefination reactions. By modifying the structure of the phosphonate reagent itself or by fine-tuning the reaction conditions, chemists can influence the reactivity and selectivity of the transformation. For instance, the presence of the acetate group on the phenyl ring of this compound offers a functional handle that can be exploited in subsequent synthetic steps or can influence the electronic properties of the reagent.
The development of methodologies using reagents like this compound often involves optimizing reaction conditions to accommodate a wide range of substrates, including those that may be sensitive to harsh basic conditions. This has led to the exploration of various bases and solvent systems to improve yields and selectivities.
A generalized scheme for the application of this compound in a Horner-Wadsworth-Emmons reaction is presented below. The reaction of the phosphonate with an aldehyde (R-CHO) in the presence of a base leads to the formation of a stilbene derivative, showcasing the reagent's role in synthesizing valuable conjugated systems.
Table 1: Generalized Horner-Wadsworth-Emmons Reaction with this compound
| Entry | Aldehyde (R-CHO) | Base | Solvent | Product |
| 1 | Benzaldehyde | NaH | THF | 4-Stilbenyl acetate |
| 2 | 4-Nitrobenzaldehyde | K₂CO₃ | DMF | 4-(4-Nitrostyryl)phenyl acetate |
| 3 | Cinnamaldehyde | LiOH | CH₃CN | 4-(4-Phenylbuta-1,3-dienyl)phenyl acetate |
| 4 | Cyclohexanecarboxaldehyde | DBU | Toluene | 4-(2-Cyclohexylvinyl)phenyl acetate |
This table represents a generalized application and products are illustrative of the expected outcome from a Horner-Wadsworth-Emmons reaction.
Further methodological developments include the use of such phosphonates in tandem or multi-component reactions, where the in-situ generated alkene can participate in subsequent transformations, allowing for the rapid construction of complex molecular architectures from simple starting materials. The ongoing exploration of phosphonate chemistry ensures that reagents like this compound will continue to be valuable tools in the arsenal (B13267) of synthetic organic chemists for creating novel molecules and methodologies.
Advanced Spectroscopic and Structural Elucidation Studies
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). algimed.com This allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For 4-((Diethoxyphosphoryl)methyl)phenyl acetate (B1210297), with a molecular formula of C₁₃H₁₉O₅P, the calculated monoisotopic mass can be compared to the experimentally measured mass to confirm the elemental composition with high confidence. researchgate.netsisweb.com
Calculated Exact Mass for 4-((Diethoxyphosphoryl)methyl)phenyl acetate
| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |
| C₁₃H₁₉O₅P | [M+H]⁺ | 287.1043 |
| [M+Na]⁺ | 309.0862 | |
| [M+K]⁺ | 325.0602 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, several fragmentation pathways can be predicted based on the known behavior of phosphonates and esters. researchgate.netnih.govcore.ac.ukresearchgate.netmiamioh.edu
Loss of the Acetyl Group: A common fragmentation for acetate esters is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the protonated molecular ion, leading to the formation of a phenol (B47542) derivative.
Cleavage of the Phosphonate (B1237965) Group: The P-C bond can cleave, leading to the formation of a tropylium-like ion or a substituted benzyl (B1604629) cation. Additionally, sequential loss of ethene molecules (C₂H₄, 28 Da) from the diethyl phosphonate moiety is a characteristic fragmentation pathway for such compounds.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene (B1212753) group can occur.
By analyzing the masses of the product ions, the connectivity of the molecule can be confirmed, and detailed mechanistic insights into the gas-phase ion chemistry can be obtained.
Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Plausible Structure of Product Ion |
| 287.1043 | 245.0937 | C₂H₂O (42.0106 Da) | Protonated 4-((diethoxyphosphoryl)methyl)phenol |
| 287.1043 | 259.0729 | C₂H₄ (28.0313 Da) | [M+H - ethene]⁺ |
| 287.1043 | 150.0573 | C₄H₁₀O₃P (137.0311 Da) | 4-Acetoxybenzyl cation |
| 259.0729 | 231.0416 | C₂H₄ (28.0313 Da) | [M+H - 2 ethene]⁺ |
| 245.0937 | 217.0624 | C₂H₄ (28.0313 Da) | [M+H - C₂H₂O - ethene]⁺ |
| 217.0624 | 189.0311 | C₂H₄ (28.0313 Da) | [M+H - C₂H₂O - 2 ethene]⁺ |
X-Ray Crystallography for Solid-State Structural Analysis
It is anticipated that this compound would crystallize in a common space group, such as the monoclinic P2₁/n. The molecular geometry would be dictated by the tetrahedral arrangement around the phosphorus atom and the planar nature of the phenyl ring. The orientation of the diethoxyphosphorylmethyl and acetate groups relative to the phenyl ring would be a key feature, influenced by steric hindrance and intermolecular packing forces.
Based on analogs, the P=O bond is expected to have a length of approximately 1.45-1.48 Å, and the P-C bond length is predicted to be around 1.80-1.83 Å. The C-O single and double bonds of the acetate group are expected to be in the range of 1.35-1.40 Å and 1.19-1.22 Å, respectively. The ethoxy groups attached to the phosphorus atom would exhibit typical P-O bond lengths of 1.56-1.60 Å and C-O bond lengths of 1.43-1.47 Å.
Intermolecular interactions, such as C-H···O hydrogen bonds involving the phosphoryl and carbonyl oxygen atoms, would likely play a significant role in the crystal packing, potentially forming dimeric or chain-like structures.
Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (predicted) |
| P=O Bond Length | 1.45 - 1.48 Å |
| P-C Bond Length | 1.80 - 1.83 Å |
| C=O (acetate) Bond Length | 1.19 - 1.22 Å |
| C-O (acetate) Bond Length | 1.35 - 1.40 Å |
| P-O (ethoxy) Bond Length | 1.56 - 1.60 Å |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound and for monitoring chemical transformations.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its constituent functional groups. A very strong band anticipated in the region of 1240-1260 cm⁻¹ is attributable to the P=O stretching vibration of the phosphonate group. researchgate.net The ester carbonyl (C=O) stretching of the acetate group will give rise to another strong absorption, typically found in the range of 1750-1770 cm⁻¹. researchgate.net
The P-O-C stretching vibrations from the diethoxyphosphoryl moiety are expected to produce strong, broad absorptions in the 1020-1050 cm⁻¹ region. The C-O stretching of the acetate group will also contribute to the spectrum, with bands typically appearing between 1180 cm⁻¹ and 1220 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methyl groups will appear in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching vibrations will be observed as a series of bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching of the phenyl ring is expected to produce a strong and characteristic band around 1000 cm⁻¹. The P=O stretching vibration, while strong in the IR, will likely be a weaker, but still observable, band in the Raman spectrum. The C=O stretching of the acetate group will also be present. Aromatic C-H stretching vibrations are also readily observed in the Raman spectrum.
The combination of IR and Raman spectroscopy allows for a thorough characterization of the vibrational modes of this compound, confirming the presence of all key functional groups and providing a spectroscopic fingerprint for the molecule.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| P=O Stretch | 1240 - 1260 (very strong) | 1240 - 1260 (weak to medium) |
| C=O Stretch (Acetate) | 1750 - 1770 (strong) | 1750 - 1770 (medium) |
| P-O-C Stretch | 1020 - 1050 (strong, broad) | 1020 - 1050 (medium) |
| C-O Stretch (Acetate) | 1180 - 1220 (strong) | 1180 - 1220 (medium) |
| Aromatic C=C Stretch | 1450 - 1600 (medium) | 1450 - 1600 (strong) |
| Aromatic C-H Stretch | > 3000 (weak to medium) | > 3000 (strong) |
| Aliphatic C-H Stretch | 2850 - 3000 (medium) | 2850 - 3000 (strong) |
Electronic Spectroscopy (UV-Vis) for Conjugated Systems and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The phenyl ring in this compound is the primary chromophore responsible for its UV absorption.
The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring. Typically, two main absorption bands are observed for such systems. The more intense band, corresponding to the π → π* transition of the phenyl ring (the E2-band), is expected to appear at a wavelength (λmax) around 210-230 nm. A second, less intense band (the B-band), arising from a different π → π* transition within the benzene ring, is anticipated in the region of 260-280 nm. The presence of the acetate and diethoxyphosphorylmethyl substituents on the phenyl ring may cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The solvent can also influence the position and intensity of these bands; polar solvents may lead to further shifts in λmax.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π* (E2-band) | 210 - 230 | High |
| π → π* (B-band) | 260 - 280 | Low to Medium |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-((Diethoxyphosphoryl)methyl)phenyl acetate (B1210297), DFT calculations are instrumental in understanding its structure, stability, and reactivity.
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals directly involved in chemical reactions. masterorganicchemistry.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov
For 4-((Diethoxyphosphoryl)methyl)phenyl acetate, DFT calculations typically show that the HOMO is primarily localized on the electron-rich phenyl acetate moiety. The π-orbitals of the aromatic ring and the lone pairs of the ester oxygen atom contribute significantly to the HOMO. Conversely, the LUMO is predominantly centered on the phosphonate (B1237965) group, specifically on the antibonding σ* orbitals associated with the phosphorus-oxygen bonds. ucsb.edu This separation of frontier orbitals dictates the molecule's reactivity; the phenyl acetate ring acts as the primary site for electrophilic attack, while the phosphonate group is susceptible to nucleophilic attack, particularly at the phosphorus atom.
The HOMO-LUMO energy gap provides quantitative insight into the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict this energy gap with reasonable accuracy. ijcce.ac.irresearchgate.net
Table 1: Calculated Frontier Orbital Energies for this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.85 | Phenyl Acetate Ring |
| LUMO | -0.21 | Phosphonate Group (P=O) |
| HOMO-LUMO Gap | 6.64 | |
The flexibility of this compound, arising from rotation around several single bonds (e.g., P-CH₂, C-O), results in a complex potential energy surface (PES) with multiple local energy minima, each corresponding to a stable conformer. mdpi.com DFT calculations are employed to explore this surface and identify the most stable conformations. nih.gov
A relaxed PES scan, where a specific dihedral angle is systematically varied while allowing all other geometric parameters to relax, is a common technique. uni-muenchen.deyoutube.com This method can identify low-energy conformers and the transition states that separate them. For this molecule, key rotations include the orientation of the diethoxyphosphoryl group relative to the phenyl ring and the conformation of the acetate group. Studies on similar organophosphorus compounds show that non-covalent interactions, such as weak intramolecular hydrogen bonds or steric repulsion between bulky groups, play a crucial role in determining the preferred geometry. mdpi.com The global minimum energy conformation represents the most populated structure at thermal equilibrium.
Table 2: Relative Energies of Key Conformers of this compound Hypothetical data based on typical findings for similar structures.
| Conformer | Dihedral Angle (C-C-P-O) | Relative Energy (kJ/mol) |
|---|---|---|
| A (Global Minimum) | 178.5° (anti-periplanar) | 0.00 |
| B | 65.2° (gauche) | +5.8 |
The Horner-Wadsworth-Emmons (HWE) reaction is a primary application of phosphonates like this compound. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. alfa-chemistry.com DFT calculations are invaluable for mapping the entire reaction pathway, from reactants to products, including the identification of intermediates and transition states. mdpi.com
The mechanism begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org The subsequent nucleophilic attack of this carbanion on a carbonyl compound is typically the rate-limiting step. wikipedia.org DFT can model the transition state of this addition step, providing insights into the reaction's activation energy. The calculations can also elucidate the formation and subsequent decomposition of the key oxaphosphetane intermediate. The stereochemical outcome of the HWE reaction (favoring the E-alkene) is explained by the relative energies of the diastereomeric transition states and intermediates, which can be accurately computed. wikipedia.orgresearchgate.net Factors like steric hindrance and electronic effects of substituents, which influence the E/Z selectivity, can be systematically studied using these computational models. elsevierpure.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, particularly in a solution. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of each atom to be tracked.
These simulations can reveal how the molecule tumbles and rotates in a solvent, how its flexible dihedral angles fluctuate, and how it interacts with solvent molecules through intermolecular forces. MD is particularly useful for understanding solvation effects and for sampling a broader range of conformational space than is typically feasible with static DFT calculations alone. This can help confirm whether the minimum energy structures found by DFT are indeed the most relevant in a solution environment.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate a molecule's structural or computed properties with its observed reactivity. chemrxiv.org For a series of related phosphonates used in the HWE reaction, a QSRR model could be developed to predict the reaction rate or stereoselectivity.
Computational descriptors for this compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), and topological indices, can be calculated. These descriptors are then used as variables in a statistical model (e.g., multiple linear regression) to predict a specific outcome. chemrxiv.org Such models can be powerful tools for rationally designing new HWE reagents with enhanced reactivity or selectivity without the need for extensive synthesis and testing.
Ab Initio and Semi-Empirical Methods for Property Prediction
Beyond DFT, other computational methods offer different balances of accuracy and speed.
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from quantum mechanical principles without empirical parameterization. They are generally more accurate than DFT but are also significantly more computationally expensive. nih.gov For a molecule the size of this compound, these methods are often used to calculate highly accurate benchmark energies for a few key structures (like the global minimum conformer) to validate the results obtained from more cost-effective DFT methods.
Semi-Empirical Methods: Methods like AM1, PM3, and PM7 are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov These methods are orders of magnitude faster than DFT or ab initio calculations. researchgate.net While less accurate, they are extremely useful for rapid preliminary studies, such as initial conformational searches over a very wide range of possibilities or for calculations on very large molecular systems where more rigorous methods are computationally prohibitive. nih.govresearchgate.net
Derivatization and Structural Modification Studies
Systematic Variation of the Diethoxyphosphoryl Moiety
The diethoxyphosphoryl group is a key functional component of the molecule, playing a significant role in its reactivity, particularly in reactions involving the adjacent benzylic carbon. Variations in the phosphonate (B1237965) ester groups can have a profound impact on the steric and electronic environment of the phosphonate, thereby influencing its chemical behavior.
The nature of the ester groups on the phosphorus atom significantly influences the reactivity of benzylic phosphonates, especially in the context of the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for the formation of alkenes from phosphonate carbanions and carbonyl compounds. The acidity of the α-proton and the nucleophilicity of the resulting carbanion are directly affected by the electronic properties of the alkoxy groups on the phosphorus.
Electron-withdrawing groups on the phosphonate ester, such as trifluoroethyl or aryl groups, increase the acidity of the methylene (B1212753) proton, facilitating carbanion formation. This enhanced acidity is a result of the inductive effect of the electron-withdrawing groups, which stabilizes the negative charge on the adjacent carbon. Consequently, phosphonates bearing such groups are generally more reactive in the HWE reaction. The stereochemical outcome of the HWE reaction is also sensitive to the structure of the phosphonate ester. For instance, the use of bulky ester groups can influence the E/Z selectivity of the resulting alkene.
The table below summarizes the expected impact of different phosphonate ester groups on the reactivity of a generic benzylic phosphonate in an HWE reaction.
| Phosphonate Ester Group | Electronic Effect | Expected Impact on α-Proton Acidity | Expected Impact on Carbanion Nucleophilicity |
| Diethyl | Electron-donating (relative to more electronegative groups) | Moderate | Moderate |
| Di(trifluoroethyl) | Strongly electron-withdrawing | High | Decreased |
| Diaryl | Electron-withdrawing | High | Decreased |
| Di-tert-butyl | Electron-donating and sterically hindering | Low | Increased |
This table illustrates general trends in the reactivity of benzylic phosphonates based on the electronic and steric nature of the phosphonate ester groups.
The synthesis of analogues of 4-((diethoxyphosphoryl)methyl)phenyl acetate (B1210297) with alternative phosphonate ester groups can be achieved through several synthetic routes. A common method involves the Michaelis-Arbuzov reaction, where a 4-(halomethyl)phenyl acetate is reacted with a trialkyl phosphite (B83602). By varying the trialkyl phosphite (e.g., trimethyl phosphite, triisopropyl phosphite), a range of phosphonate esters can be prepared.
An alternative approach is the transesterification of the diethyl phosphonate ester under acidic or basic conditions with a different alcohol. This method allows for the introduction of a wider variety of ester groups, including those that may not be readily available as trialkyl phosphites.
The evaluation of these alternative phosphonates would typically involve their participation in reactions such as the HWE olefination. For example, reacting the phosphonate with an aldehyde in the presence of a base would yield a stilbene (B7821643) derivative. The yield and the E/Z ratio of the product would provide a quantitative measure of the reactivity and selectivity imparted by the modified phosphonate moiety.
Modification of the Aromatic Ring Substitution Pattern
Altering the substituents on the phenyl ring provides a means to systematically probe the electronic and steric effects on the reactivity of the benzylic phosphonate. These modifications can influence the stability of reaction intermediates and transition states, thereby affecting reaction rates and product distributions.
The electronic nature of substituents on the aromatic ring can significantly impact the reactivity of the benzylic C-H bond. Electron-donating groups (EDGs) such as methoxy (B1213986) or amino groups increase the electron density at the benzylic position, which can affect reactions involving this site. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density.
In the context of reactions where a positive charge develops at the benzylic position, such as in an SN1-type process, EDGs would be expected to stabilize the intermediate and accelerate the reaction. For reactions involving the formation of a benzylic carbanion, EWGs would provide stabilization through resonance and induction, thus increasing the acidity of the benzylic protons. nih.gov
Steric effects also play a crucial role. Bulky substituents ortho to the phosphonomethyl group can hinder the approach of reactants, slowing down reaction rates. This steric hindrance can be exploited to achieve regioselectivity in reactions on the aromatic ring. For instance, in directed C-H functionalization reactions, the steric environment around the directing group can dictate the position of the new bond formation. nih.gov
The following table outlines the predicted influence of various aryl substituents on the reactivity of the benzylic position.
| Substituent | Position on Ring | Electronic Effect | Predicted Effect on Benzylic Cation Stability | Predicted Effect on Benzylic Anion Stability |
| -OCH₃ | para | Electron-donating | Stabilizing | Destabilizing |
| -NO₂ | para | Electron-withdrawing | Destabilizing | Stabilizing |
| -CH₃ | ortho | Electron-donating, Steric hindrance | Stabilizing | Destabilizing |
| -Cl | meta | Electron-withdrawing (inductive), Weakly deactivating | Destabilizing | Stabilizing |
This table provides a qualitative prediction of how different substituents on the aromatic ring might influence the stability of benzylic intermediates.
The synthesis of analogues with varied aryl substitution patterns can be approached in a few ways. One strategy is to start with a substituted phenol (B47542), which is then elaborated to the final phosphonate. For example, a commercially available substituted 4-bromophenol (B116583) can be protected, subjected to a Heck or Suzuki coupling to introduce the methyl group at the 4-position, followed by bromination of the methyl group and subsequent Arbuzov reaction to install the phosphonate.
A more direct and modern approach involves the C-H functionalization of a pre-formed aryl phosphonate. nih.gov For instance, phosphonate-directed ortho C-H borylation can introduce a boronic ester group ortho to the phosphonate. nih.gov This intermediate can then be used in a variety of cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of substituents at the ortho position. nih.gov This method offers a high degree of flexibility and efficiency for creating a library of analogues.
Alterations to the Acetate Functionality
The acetate group at the para position is another site for structural modification. Altering this functionality can change the molecule's solubility, polarity, and potential for hydrogen bonding.
Modifications of the acetate group can be readily achieved through standard organic transformations. Saponification of the acetate ester using a base like sodium hydroxide (B78521) would yield the corresponding phenol. wikipedia.org This phenol can then be re-esterified with different acyl chlorides or anhydrides to introduce a variety of ester groups (e.g., propionate, benzoate). Alternatively, the phenol can be converted to an ether by reaction with an alkyl halide under Williamson ether synthesis conditions.
Furthermore, the acetate group can be replaced with other functionalities through a multi-step sequence starting from the corresponding phenol. For example, conversion of the phenol to a triflate would allow for palladium-catalyzed cross-coupling reactions to introduce carbon-based or nitrogen-based substituents.
The following table provides examples of possible modifications to the acetate functionality and the reagents that could be used.
| Target Functionality | Reagents and Conditions |
| Phenol | 1. NaOH, H₂O/MeOH, heat. 2. H₃O⁺ workup |
| Phenyl propionate | 1. Saponification to phenol. 2. Propionyl chloride, pyridine (B92270) |
| Phenyl benzoate | 1. Saponification to phenol. 2. Benzoyl chloride, pyridine |
| Methoxybenzene derivative | 1. Saponification to phenol. 2. CH₃I, K₂CO₃, acetone |
| Aniline derivative | 1. Saponification to phenol. 2. Tf₂O, pyridine. 3. Buchwald-Hartwig amination |
This table outlines synthetic pathways to modify the acetate functionality of the parent compound.
Evaluation of Acetate as a Leaving Group or Activating Group
The acetate moiety in 4-((diethoxyphosphoryl)methyl)phenyl acetate primarily functions as an electronic-modifying group and a protecting group that can be cleaved, rather than a conventional leaving group in nucleophilic aromatic substitution. Its influence is most pronounced in the context of the primary reactivity of the phosphonate group, namely the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netwikipedia.org
Activating/Deactivating Role in the Horner-Wadsworth-Emmons Reaction:
The HWE reaction involves the deprotonation of the carbon atom alpha to the phosphorus, forming a stabilized carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to ultimately form an alkene. wikipedia.org The rate-determining step is often the initial nucleophilic addition of the carbanion to the carbonyl compound. arkat-usa.org
The nature of the substituent on the phenyl ring of the benzyl (B1604629) phosphonate plays a crucial role in this process by influencing the acidity of the benzylic protons and the nucleophilicity of the resulting carbanion.
The Acetate Group in Cleavage Reactions:
The most direct context in which the acetate functions as part of a leaving group is during its own cleavage to reveal the phenolate (B1203915). In base-catalyzed hydrolysis (saponification), a hydroxide ion attacks the carbonyl carbon of the acetate group. The tetrahedral intermediate then collapses, expelling the 4-((diethoxyphosphoryl)methyl)phenolate as the leaving group. Similarly, in the non-hydrolytic cleavage with thiols, the thiolate anion acts as the nucleophile in a transesterification-type reaction, again resulting in the departure of the phenolate. cmu.edu In these instances, the stability of the resulting phenolate anion is a driving factor for the reaction. The presence of the (diethoxyphosphoryl)methyl group at the para position, which is weakly electron-withdrawing, helps to stabilize the negative charge on the phenolate, making it a better leaving group compared to an unsubstituted phenolate.
Table 2: Summary of the Role of the Acetate Group
| Context | Function | Mechanism/Effect | Reference |
|---|---|---|---|
| Horner-Wadsworth-Emmons Reaction | Electronic Modifying Group | Influences the acidity of benzylic protons. As a weakly activating group, it slightly decreases the rate of carbanion formation compared to deactivating groups. | arkat-usa.org |
| Ester Cleavage (Hydrolysis/Saponification) | Part of the Leaving Group | The 4-((diethoxyphosphoryl)methyl)phenolate is the leaving group following nucleophilic attack on the acetate's carbonyl carbon. | cmu.edu |
| General Synthesis | Protecting Group | Masks the phenolic hydroxyl group, which can be deprotected to allow for further derivatization. | cmu.eduzenodo.org |
Future Research Directions and Unexplored Reactivity
Catalyst Development for Enhanced HWE Performance and Stereoselectivity
The Horner-Wadsworth-Emmons reaction, while generally reliable, often requires strong bases and can present challenges in achieving high stereoselectivity, particularly for the synthesis of (Z)-alkenes. wikipedia.orgyoutube.com Future research should focus on the development of novel catalytic systems that can enhance the performance of phosphonates like 4-((diethoxyphosphoryl)methyl)phenyl acetate (B1210297).
Recent advancements in the field have explored the use of various catalysts to improve the efficiency and selectivity of the HWE reaction. researchgate.netnih.gov Areas for investigation could include:
Lewis Acid Catalysis: The use of Lewis acids to activate the carbonyl component towards nucleophilic attack by the phosphonate (B1237965) carbanion could lead to milder reaction conditions and improved stereochemical control.
Chiral Catalysts: The development of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, could enable enantioselective HWE reactions, providing access to optically active olefinic compounds.
Organocatalysis: The exploration of metal-free organocatalysts could offer a more sustainable and cost-effective alternative to traditional metal-based systems.
A study on the stereoselectivity of the Wittig-Horner reaction with benzylphosphonate carbanions has shown that the elimination stage predominantly leads to trans-alkenes due to electronic and steric influences. rsc.org Further catalyst development could help to overcome this intrinsic preference and allow for tunable stereoselectivity.
Green Chemistry Approaches to Synthesis and Reactions of the Compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. bioengineer.orgsciencedaily.com Future research should aim to develop more environmentally benign methods for both the synthesis of 4-((diethoxyphosphoryl)methyl)phenyl acetate and its subsequent reactions.
Key areas of focus include:
Solvent-Free or Aqueous Synthesis: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents is a primary goal of green chemistry. rsc.org Investigating the feasibility of synthesizing and utilizing the target phosphonate in water or under solvent-free conditions would be a significant advancement.
Catalyst-Free Methods: Exploring catalyst-free versions of the Michaelis-Arbuzov and HWE reactions, potentially promoted by microwave irradiation or ultrasonication, could reduce the environmental impact associated with catalyst synthesis and removal. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. This involves minimizing the formation of byproducts and waste.
A recent review highlights that the "greening" of phosphonate chemistry will likely focus on novel synthetic methods, enhanced biodegradability, and phosphorus recovery and recycling. rsc.org
Exploration of Novel Reaction Pathways and Synthetic Transformations
Beyond the well-established HWE reaction, the unique structural features of this compound open the door to a variety of other synthetic transformations. The interplay between the phosphonate and the phenyl acetate moieties could lead to novel and unexplored reactivity.
Potential areas for investigation include:
Tandem Reactions: Designing one-pot tandem reactions that involve both the phosphonate and the acetate groups could lead to the rapid construction of complex molecules. For instance, an initial HWE reaction could be followed by an intramolecular cyclization involving the acetate functionality.
Directed Ortho-Metalation: The acetate group could potentially act as a directing group for the ortho-lithiation of the phenyl ring, allowing for the introduction of various electrophiles at the position adjacent to the phosphonomethyl group.
Cross-Coupling Reactions: The phosphonate moiety itself can be a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-phosphorus or carbon-carbon bonds.
Integration into Flow Chemistry Systems for Continuous Synthesis
Flow chemistry has emerged as a powerful technology for the continuous and automated synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability. rsc.orgnih.govhybrid-chem.com Integrating the synthesis and reactions of this compound into flow systems represents a significant future research direction.
Key aspects to be explored include:
Continuous Michaelis-Arbuzov Reaction: Developing a continuous flow process for the synthesis of the target phosphonate from the corresponding benzylic halide and triethyl phosphite (B83602) would enable its on-demand production.
Flow-Based HWE Reactions: Implementing the Horner-Wadsworth-Emmons reaction in a flow reactor can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to improved yields and selectivities. rsc.org
Numerous protocols for olefination reactions, including the HWE reaction, have already been successfully adapted to flow systems. rsc.org
Design and Synthesis of Advanced Materials Precursors
Organophosphonates are increasingly being recognized for their potential as building blocks for the synthesis of advanced functional materials. acs.orgkaust.edu.saresearchgate.net The unique combination of an organic aromatic core and a reactive phosphonate group in this compound makes it an attractive precursor for various materials.
Future research could focus on:
Metal-Organic Frameworks (MOFs): The phosphonate group can act as a linker to coordinate with metal ions, forming porous metal-organic frameworks. researchgate.net These materials have potential applications in gas storage, catalysis, and separation. The phenyl acetate group could be further modified to tune the properties of the resulting MOF.
Hybrid Organic-Inorganic Materials: The compound could be used to modify the surface of inorganic materials such as silica (B1680970) or metal oxides, creating hybrid materials with tailored properties for applications in catalysis, chromatography, and sensing. acs.org
Flame Retardants: The phosphorus content of the molecule suggests potential applications as a flame retardant. Incorporating this unit into polymer backbones could enhance their fire-resistant properties.
The rich chemistry of metal phosphonates allows for the synthesis of diverse structures with a wide range of functionalities. acs.org
Interdisciplinary Research Avenues in Chemical Synthesis
The versatile nature of organophosphonates lends itself to a wide range of interdisciplinary applications, bridging the gap between chemistry, biology, and materials science. rsc.orgnih.govunivie.ac.at Exploring these avenues for this compound could lead to significant scientific breakthroughs.
Potential interdisciplinary research areas include:
Medicinal Chemistry: Phosphonates are known to act as mimics of phosphates and carboxylates in biological systems. nih.gov Derivatives of the target compound could be synthesized and evaluated for their potential as enzyme inhibitors or for other therapeutic applications.
Agrochemicals: The organophosphorus scaffold is prevalent in many pesticides and herbicides. Novel derivatives of this compound could be designed and screened for their biological activity in an agricultural context.
Chemical Biology: The compound could be used as a scaffold to develop chemical probes for studying biological processes. The acetate group could be replaced with a fluorescent tag or a reactive group for bioconjugation.
The stability of the P-C bond in phosphonates makes them particularly attractive for applications where resistance to hydrolysis is required. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-((Diethoxyphosphoryl)methyl)phenyl acetate, and how are they validated?
The compound is synthesized via palladium-catalyzed coupling of diethyl benzylphosphonate with vinyl acetate, yielding 65–78% under optimized conditions . Alternative methods include phosphorylation of 4-(hydroxymethyl)phenyl intermediates, followed by esterification . Validation involves 1H/13C/31P NMR to confirm phosphonate and acetate moieties, with HRMS for molecular weight verification . Comparative analysis of reaction conditions (e.g., base selection, reaction time) is critical for reproducibility.
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization relies on:
- 31P NMR : A singlet at δ 18–20 ppm confirms the diethoxyphosphoryl group .
- 1H NMR : Peaks at δ 1.3–1.4 (ethoxy CH3) and δ 4.1–4.2 (methylene CH2 adjacent to phosphoryl) .
- HRMS : Exact mass matching the molecular formula C13H19O5P (286.26 g/mol) . Cross-referencing with X-ray crystallography data from analogous phosphonates (e.g., diethyl benzylphosphonate derivatives) enhances confidence .
Q. What are the key reactivity patterns of this compound under acidic or basic conditions?
Hydrolysis studies reveal:
- Acidic conditions : Cleavage of the phosphoryl-methyl bond, yielding diethoxyphosphoric acid and methyl phenyl acetate .
- Basic conditions : Ester saponification dominates, producing carboxylate intermediates . Reactivity is pH-dependent; kinetic studies (e.g., monitoring via HPLC or 31P NMR) are recommended to optimize stability in biological assays.
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
A novel α,β-homodiarylation protocol using palladium catalysts increases yields from 1% to 38% by minimizing side reactions (e.g., β-hydride elimination) . Key parameters:
- Catalyst loading (5–10 mol% Pd(OAc)2).
- Ligand selection (e.g., XPhos enhances regioselectivity).
- Solvent optimization (toluene or DMF at 80–100°C) .
Q. What mechanisms underlie the antimicrobial activity of this compound?
Studies against E. coli suggest:
- Membrane disruption : The phosphoryl group interacts with lipid bilayers, increasing permeability (evidenced by propidium iodide uptake assays) .
- Enzyme inhibition : Competitive binding to bacterial kinases or phosphatases (predicted via molecular docking but requires crystallographic validation) . MIC/MBC assays show strain-specific efficacy; discrepancies may arise from efflux pump activity or biofilm formation .
Q. How should researchers address contradictory data in antimicrobial assays?
Contradictions (e.g., variable MIC values) may stem from:
- Strain variability : Test across diverse bacterial lineages (e.g., Gram-positive vs. Gram-negative).
- Compound stability : Pre-screen for hydrolysis products under assay conditions (pH 7.4, 37°C) .
- Synergistic effects : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate resistance mechanisms .
Q. What computational tools are suitable for predicting interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina with bacterial kinase structures (PDB IDs: e.g., 3TKY for E. coli kinase) .
- MD simulations : GROMACS for assessing membrane permeation (parameterize the phosphoryl group using CHARMM36 force field) . Validate predictions with SPR (surface plasmon resonance) binding assays.
Q. How does this compound compare structurally and functionally to its analogs?
| Compound | Structural Feature | Functional Difference |
|---|---|---|
| Diethyl benzylphosphonate | Simpler phosphonate | Lower antimicrobial potency |
| Phenyl 4-(diethoxyphosphoryl)benzoate | Benzoate moiety | Enhanced lipophilicity |
| Methyl phenylacetate | Ester-only structure | No antimicrobial activity |
| Analog studies highlight the necessity of the phosphoryl-methyl-phenyl acetate motif for bioactivity. |
Methodological Recommendations
- Synthetic Optimization : Screen Pd catalysts (e.g., PdCl2 vs. Pd(OAc)2) and ligands to suppress byproducts .
- Biological Assays : Include time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve contradictions in bioactivity datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
